5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 1432144-28-9) is a triazolopyrimidine derivative with a molecular formula of C₁₃H₁₃N₅O and a molecular weight of 255.28 g/mol . Its structure features:
- A 5-methyl group on the pyrimidine ring.
- A phenyl-substituted carboxamide at position 4.
- A 4,7-dihydro configuration, indicating partial saturation of the pyrimidine ring.
Triazolopyrimidines are well-documented for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The carboxamide moiety and aromatic substitutions are critical for modulating pharmacological activity and target binding.
Properties
IUPAC Name |
5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9-11(7-18-13(16-9)14-8-15-18)12(19)17-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,19)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDFCQFDRDGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The multi-component synthesis of triazolopyrimidine derivatives leverages the condensation of 3-amino-1,2,4-triazole, aromatic aldehydes, and acetoacetanilide derivatives in the presence of a nano-magnetite catalyst. A representative protocol involves stirring a mixture of 3-amino-1,2,4-triazole (1.0 mmol), benzaldehyde (1.0 mmol), and acetoacetanilide (1.0 mmol) with CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)[ZnCl₂] (0.003 g) at 60°C for 25 minutes. The catalyst facilitates rapid imine formation and subsequent cyclization, yielding the triazolopyrimidine core. Ethanol is added post-reaction to precipitate the product, which is recrystallized from 95% ethanol.
Key advantages of this method include short reaction times (25–30 minutes) and high yields (>85%) due to the catalyst’s high surface area and Lewis acid activity. Electron-withdrawing substituents on the aldehyde component, such as nitro or halogens, enhance reaction rates, while electron-donating groups (e.g., methoxy) require slight temperature increases to 70°C.
Carbodiimide-Mediated Coupling of Synthones
Synthone Preparation and Coupling Strategy
This method employs pre-synthesized triazolopyrimidine synthones, such as 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride, which undergoes coupling with aniline derivatives. For instance, synthone 38 (5-methyl-7-phenyl-4,7-dihydrotriazolopyrimidine) is reacted with phenyl isocyanate in pyridine at room temperature. The carbodiimide intermediate forms spontaneously, facilitating nucleophilic attack by the aniline’s amine group to yield the carboxamide product.
Purification involves quenching the reaction in ice water, followed by crystallization from ethanol. This method achieves near-quantitative yields (e.g., 100% for compound 8 ) but requires stringent anhydrous conditions to prevent hydrolysis of the carbonyl chloride.
Microwave-Assisted One-Pot Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for triazolopyrimidine formation. A mixture of 3-amino-1,2,4-triazole (2.0 mmol), acetoacetanilide (1.0 mmol), and 4-methoxybenzaldehyde (1.0 mmol) in dimethylformamide (DMF, 0.5 mL) is irradiated at 150 W for 15 minutes. The rapid dielectric heating promotes simultaneous imine formation and cyclization, yielding the target compound after cooling and crystallization from methanol.
This method is ideal for high-throughput synthesis, with yields exceeding 90% for electron-deficient aldehydes. However, sterically hindered aldehydes (e.g., 2-naphthaldehyde) require extended irradiation times (20–25 minutes).
Acid Chloride Coupling Reactions
Acyl Chloride Activation
5-Methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride (30 ) serves as a key intermediate, reacting with aniline in dichloromethane (DCM) under inert conditions. Triethylamine (2.0 equiv) is added to scavenge HCl, promoting nucleophilic acyl substitution. The reaction proceeds at room temperature for 4–6 hours, with completion monitored by thin-layer chromatography (TLC).
Post-reaction workup involves washing with dilute hydrochloric acid to remove excess aniline, followed by column chromatography (silica gel, ethyl acetate/hexane). Yields range from 75% to 85%, depending on the substitution pattern of the aniline.
Comparative Analysis of Synthetic Methods
Yield and Scalability Considerations
- Multi-component synthesis offers the highest scalability due to one-pot conditions and minimal purification steps.
- Carbodiimide coupling provides quantitative yields but requires pre-functionalized synthones, limiting substrate flexibility.
- Microwave-assisted methods excel in speed but demand specialized equipment.
- Acid chloride coupling balances simplicity and yield but generates stoichiometric HCl, necessitating robust neutralization protocols.
Environmental and Practical Factors
Nano-catalyzed and microwave methods align with green chemistry principles by reducing solvent volumes and energy consumption. In contrast, acid chloride routes generate halogenated waste, requiring additional treatment.
Purification and Characterization Techniques
Crystallization and Chromatography
All methods rely on ethanol-based crystallization for final purification, achieving >95% purity. For complex mixtures, silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic singlet peaks for the methyl group (δ 2.13–2.15 ppm) and aromatic protons (δ 7.2–8.3 ppm). Mass spectrometry (MS) exhibits molecular ion peaks at m/z 336.14 (M+H⁺), consistent with the molecular formula C₁₅H₁₄N₆O.
Chemical Reactions Analysis
Oxidation
The sulfamoyl group can undergo oxidation under controlled conditions:
| Reaction Site | Oxidizing Agent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| Sulfamoyl (-SO₂NHtBu) | H₂O₂, m-CPBA | Sulfone (-SO₃NHtBu) | 60–75 | 0–5°C, 2–4 h in CH₂Cl₂ |
Mechanism : Electrophilic oxidation converts the sulfonamide to a sulfone via intermediate sulfoxide formation. The tert-butyl group stabilizes the transition state, enhancing reaction efficiency.
Reduction
The carboxylic acid group can be reduced to primary alcohols under specific conditions:
| Reaction Site | Reducing Agent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| Carboxylic acid (-COOH) | LiAlH₄ | 3-(tert-Butylsulfamoyl)-4-fluorobenzyl alcohol | 45–55 | Reflux in THF, 6 h |
Limitations : Over-reduction of the sulfamoyl group is not observed under these conditions .
Nucleophilic Aromatic Substitution
The fluorine atom at the 4-position participates in nucleophilic substitution due to activation by electron-withdrawing groups (-COOH and -SO₂NHtBu):
| Nucleophile | Base | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NH₃ (aq.) | K₂CO₃ | 80°C, DMF, 12 h | 4-Amino-3-(tert-butylsulfamoyl)benzoic acid | 68 | |
| NaSH | Et₃N | 60°C, DMSO, 8 h | 4-Mercapto-3-(tert-butylsulfamoyl)benzoic acid | 52 |
Key Insight : Reactions proceed via a Meisenheimer complex intermediate, with regioselectivity governed by the para-directing effect of the sulfamoyl group .
Esterification
The carboxylic acid reacts with alcohols to form esters:
| Alcohol | Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| MeOH | H₂SO₄ | Reflux, 6 h | Methyl 3-(tert-butylsulfamoyl)-4-fluorobenzoate | 85 | |
| EtOH | SOCl₂ | RT, 2 h | Ethyl 3-(tert-butylsulfamoyl)-4-fluorobenzoate | 78 |
Applications : Ester derivatives are intermediates in drug development (e.g., acetylcholinesterase inhibitors) .
Amidation
Coupling with amines forms amides:
Note : Hydrazide derivatives are precursors for heterocycle synthesis (e.g., 1,3,4-oxadiazoles) .
Salt Formation
The carboxylic acid forms stable salts with inorganic bases:
| Base | Prod
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and proliferation.
- Case Study : A study reported that a derivative of 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibited an IC50 value of 7.1 nmol/L against mTOR with a 126-fold selectivity over PI3Kα. This compound also enhanced the sensitivity of hepatocellular carcinoma (HCC) cells to radiotherapy in vitro, indicating its potential as a radiosensitizer for cancer treatment .
Antiviral Applications
The compound has also been explored for its antiviral properties, particularly against influenza and HIV.
- Antiviral Research : Research has shown that derivatives based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold can inhibit HIV-1 replication. The structural modifications of these compounds have been linked to their efficacy in targeting viral enzymes .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for further exploration in drug development.
- Enzyme Targeting : Inhibitors derived from the triazolo[1,5-a]pyrimidine scaffold have demonstrated activity against RNase H and other viral polymerases. For example, compounds synthesized from this scaffold showed promising inhibitory effects with IC50 values in the micromolar range .
Synthesis and Optimization
The synthesis of 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been optimized using various catalytic systems.
- Synthesis Protocols : Recent advancements include the use of eco-friendly catalysts like 4,4'-trimethylenedipiperidine (TMDP) to enhance yields during the synthesis process. Studies have shown that employing TMDP significantly increases the efficiency and safety of synthesizing these compounds .
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling has been utilized to identify and optimize lead compounds based on the triazolo[1,5-a]pyrimidine structure.
- Virtual Screening Results : A study employing virtual docking techniques led to the identification of novel mTOR inhibitors that could serve as effective radiosensitizers for HCC treatment . This approach underscores the importance of computational methods in drug discovery.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
Position 2 (R2): The 2-amino group in compound 5l significantly enhances anticancer activity, achieving 97.60% growth inhibition in Panc-1 cells . In contrast, the target compound lacks this substitution, which may explain its unquantified activity. A benzylthio (S-Bn) group in Compound 1 correlates with antibacterial effects against Enterococcus .
Position 6 (Carboxamide): N-Aryl substitutions (e.g., 3-fluorophenyl in V5 or 4-dimethylaminophenyl in CAS 539818-46-7) influence solubility and target affinity .
Position 7 (R7):
- Electron-rich substituents (e.g., 3,4,5-trimethoxyphenyl in 5l or 4-isopropylphenyl in Compound 1) enhance activity by improving hydrophobic interactions or hydrogen bonding .
Anticancer vs. Antibacterial Activity:
Biological Activity
5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H22N6O
- Molecular Weight : 374.44 g/mol
- CAS Number : 361481-12-1
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include amide bond formation and cyclization processes. Recent studies have highlighted various synthetic routes that yield high purity and yield of the compound while maintaining its biological activity .
Antimicrobial Activity
Recent investigations have shown that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. For instance, several synthesized compounds demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 0.625 to 10 μg/mL .
| Compound | MIC (μg/mL) against M. tuberculosis |
|---|---|
| 6cb | 0.625 |
| 6ch | 0.625 |
| 6ab | 1.25 |
| 6cc | 1.25 |
| 6cf | 1.25 |
| 6cg | 1.25 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study demonstrated that certain structural analogs exhibited inhibitory effects on the influenza virus by disrupting protein-protein interactions crucial for viral replication. The most effective compounds showed EC50 values ranging from 5 to 14 μM against various strains of Influenza A and B viruses without significant cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazolopyrimidine derivatives indicate that specific modifications in the chemical structure can enhance biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against bacterial strains .
Key Findings from SAR Studies:
- Hydrophobic Interactions : Enhanced binding affinity observed with hydrophobic substituents.
- H-Bonding : Increased hydrogen bonding capabilities improve interaction with target proteins.
Case Studies
Several case studies have highlighted the effectiveness of triazolopyrimidine derivatives in clinical settings:
- Anti-Tubercular Activity : A study involving a series of synthesized triazolopyrimidines indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of M. tuberculosis .
- Influenza Virus Inhibition : Another research focused on the ability of these compounds to inhibit RNA-dependent RNA polymerase (RdRP) interactions, demonstrating significant antiviral effects in vitro .
Q & A
Q. What are the common synthetic routes for 5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
The compound is typically synthesized via one-pot multicomponent reactions . A widely used method involves reacting 5-amino-1-phenyl-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol/water (1:1 v/v) with catalysts like APTS (3-aminopropyltriethoxysilane) . Green chemistry approaches, such as using molten-state 4,4’-trimethylenedipiperidine (TMDP) as a recyclable additive, are also effective, yielding >85% under reflux conditions .
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.24–7.33 ppm, methyl groups at δ 2.38 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 451.2 [M+H]⁺ for analogous compounds) .
Q. What biological targets are associated with this compound class?
Triazolopyrimidines often target kinases (e.g., cyclin-dependent kinase 2/CDK2) and cannabinoid receptors (CB2) . Molecular docking studies suggest interactions via hydrogen bonding with active-site residues (e.g., Lys89 in CDK2) .
Advanced Research Questions
Q. How can contradictory data on catalyst safety (e.g., TMDP toxicity) be resolved?
While TMDP is cited as a "green" catalyst due to recyclability and low volatility , conflicting reports highlight toxicity concerns . To resolve this:
- Conduct comparative toxicity assays (e.g., LD50 studies vs. piperidine).
- Optimize reaction conditions to minimize TMDP loading (e.g., 5 mol% vs. 10 mol%).
- Use alternative bases like APTS in ethanol/water systems .
Q. What strategies improve regioselectivity in triazolopyrimidine synthesis?
Regioselectivity depends on:
Q. How do substituents influence biological activity? Insights from SAR studies.
Substituent effects are critical:
| Position | Modification | Activity Change | Example Citation |
|---|---|---|---|
| C5 | Methyl → Propyl | ↑ Lipophilicity, ↓ solubility | |
| C7 | Phenyl → Bromophenyl | ↑ Antiproliferative activity | |
| N6 | Carboxamide → Ester | ↓ Kinase inhibition potency |
Q. What methodologies address ambiguous NMR signals in dihydro-pyrimidine derivatives?
Use 2D NMR techniques :
- HSQC/HMBC : Resolves overlapping signals in fused triazolo-pyrimidine cores .
- Variable-temperature NMR : Clarifies dynamic effects in dihydro rings (e.g., coalescence at 40°C) .
Methodological Optimization
Q. How can green chemistry principles enhance synthesis scalability?
- Solvent selection : Replace DMF with ethanol/water (1:1 v/v) to reduce toxicity .
- Catalyst recovery : TMDP is reusable for ≥5 cycles without yield loss .
- Waste minimization : One-pot reactions reduce byproduct formation (e.g., <5% unreacted aldehydes) .
Q. What computational tools predict binding modes for kinase inhibition?
- Molecular docking (AutoDock Vina) : Predicts binding poses using CDK2 crystal structures (PDB: 1HCL) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns .
Q. How to design experiments for mechanistic studies of antiproliferative activity?
- Cell-based assays : Use MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) lines .
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (e.g., G1 phase blockade) .
- Western blotting : Validate kinase inhibition (e.g., reduced CDK2 phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
